
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide is a chemical compound that belongs to the pyrazine family Pyrazines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
- 5-Methoxy-N,N-dimethyltryptamine
- 5-Methoxytryptamine
Comparison
Compared to similar compounds, 5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, its chlorine and methoxy substituents may enhance its reactivity and biological activity compared to other pyrazine derivatives.
Biologische Aktivität
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The synthesis typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest it may inhibit certain enzymes or receptors involved in cell proliferation, which could lead to anticancer effects.
Biological Activities
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. For example, it has shown potential against various strains of bacteria and fungi, although specific minimal inhibitory concentrations (MICs) for these activities are still under investigation .
Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce cell cycle arrest and inhibit proliferation in colorectal cancer cells, particularly HCT116 and Caco-2 lines. The IC50 values indicate a strong selective cytotoxicity compared to standard chemotherapeutics .
Study 1: Antimycobacterial Activity
A study assessed the antimycobacterial activity of a series of pyrazine derivatives, including this compound. While exact MIC values for this compound were not detailed, related compounds in the same class exhibited promising results against Mycobacterium tuberculosis, suggesting potential for further exploration .
Study 2: Cytotoxicity in Cancer Cell Lines
A detailed examination of the cytotoxic effects on various cancer cell lines revealed that this compound could effectively inhibit cell growth. The IC50 values from this study are summarized in Table 1 below:
Cell Line | IC50 (μM) |
---|---|
HCT116 | 0.35 ± 0.04 |
Caco-2 | 0.54 ± 0.04 |
AGS | 26.9 ± 0.00 |
PANC-1 | >50 |
SMMC-7721 | 22.92 ± 2.16 |
HIEC | >50 |
This data indicates that the compound has a strong effect on colorectal cancer cells while showing limited toxicity towards normal intestinal epithelial cells (HIEC) .
Comparative Analysis with Similar Compounds
When compared to other pyrazine derivatives, this compound exhibits unique biological properties due to its specific substitution pattern. This uniqueness enhances its reactivity and potential therapeutic applications when compared to structurally similar compounds.
Eigenschaften
IUPAC Name |
5-chloro-N-methoxy-N-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGRWJQSYZTWQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=N1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747334 |
Source
|
Record name | 5-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-01-5 |
Source
|
Record name | 5-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.